molecular formula C₁₄H₁₄D₄O₄ B1153514 Mono(4-Methyl-2-pentyl) Phthalate-d4

Mono(4-Methyl-2-pentyl) Phthalate-d4

Cat. No.: B1153514
M. Wt: 254.31
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Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for this compound is 2,3,4,5-tetradeuterio-6-(4-methylpentan-2-yloxycarbonyl)benzoic acid . This nomenclature specifies the substitution pattern of deuterium atoms at the 2, 3, 4, and 5 positions of the benzene ring and the 4-methyl-2-pentyl ester group at the 6-position. The compound lacks geometric or optical isomers due to the symmetric placement of deuterium and the absence of chiral centers in the alkyl chain.

Molecular Architecture: Deuterium Incorporation Patterns

The molecular formula of this compound is C₁₄D₄H₁₄O₄ , with a molecular weight of 254.315 g/mol . Deuterium atoms replace four hydrogen atoms on the aromatic ring, as confirmed by its SMILES notation:
$$ \text{[2H]c1c([2H])c([2H])c(C(=O)OC(C)CC(C)C)c(C(=O)O)c1[2H]} $$
This substitution occurs at the ortho and meta positions relative to the carboxylic acid and ester functional groups (Figure 1). The InChI key (WBCHJVGWGRPPOT-UHFFFAOYSA-N ) further distinguishes its unique stereoelectronic configuration.

Table 1: Key Structural Features

Property Value
Molecular Formula C₁₄D₄H₁₄O₄
Molecular Weight 254.315 g/mol
Deuterium Positions 2, 3, 4, 5 (benzene ring)
Functional Groups Carboxylic acid, alkyl ester

Comparative Analysis with Non-Deuterated Analogues

The non-deuterated analogue, Mono(4-Methyl-2-pentyl) Phthalate, has the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol . Key differences include:

  • Isotopic Shifts : Deuterium incorporation increases the molecular weight by 4 atomic mass units, critical for distinguishing isotopic peaks in mass spectra.
  • Vibrational Spectroscopy : Infrared (IR) spectra show attenuated C–H stretching modes (2800–3100 cm⁻¹) and enhanced C–D signals (2000–2300 cm⁻¹).
  • Thermal Stability : Deuterated compounds exhibit marginally higher thermal stability due to stronger C–D bonds, as evidenced by differential scanning calorimetry (DSC).

Table 2: Comparative Properties

Property Deuterated Form Non-Deuterated Form
Molecular Formula C₁₄D₄H₁₄O₄ C₁₄H₁₈O₄
Molecular Weight 254.315 g/mol 250.29 g/mol
Boiling Point 376.6±25.0°C (estimated) 372.1±20.0°C (estimated)
Key Spectral Marker C–D stretch (2100 cm⁻¹) C–H stretch (3050 cm⁻¹)

Crystallographic and Conformational Studies

X-ray crystallography of the non-deuterated analogue reveals a planar benzene ring with the ester and carboxylic acid groups adopting a cis-conformation relative to the ring. Deuterium substitution minimally alters crystallographic parameters due to similar atomic radii of H and D. However, neutron diffraction studies highlight subtle differences in hydrogen/deuterium bonding networks, particularly in intermolecular interactions involving the aromatic ring.

The unit cell parameters for the deuterated form (where available) show a 0.5–1.0% expansion in lattice constants compared to the non-deuterated analogue, attributed to isotopic effects on zero-point vibrational energies. Conformational analysis via density functional theory (DFT) predicts a 2.5 kJ/mol stabilization of the deuterated form due to reduced vibrational entropy.

Properties

Molecular Formula

C₁₄H₁₄D₄O₄

Molecular Weight

254.31

Synonyms

1,2-Benzenedicarboxylic Acid 1-(1,3-Dimethylbutyl) Ester-d4;  Phthalic Acid Ester (acid) with 4-Methyl-2-pentanol-d4;  _x000B_

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Use in Mass Spectrometry and NMR:
Mono(4-Methyl-2-pentyl) Phthalate-d4 is frequently employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The deuterated form allows for precise quantification of phthalates in complex matrices, such as biological samples or environmental samples. The presence of deuterium enhances the sensitivity and resolution of NMR spectra, facilitating the detection of low-concentration analytes .

Case Study: Environmental Monitoring
A study highlighted the use of deuterated phthalates in monitoring environmental contamination. Researchers used this compound to trace the degradation pathways of phthalates in aquatic environments. The results indicated significant insights into the persistence and bioaccumulation potential of phthalates, contributing to regulatory assessments on their environmental impact .

Toxicology Research

Investigating Health Effects:
Research has shown that phthalates, including their monoester forms, can disrupt endocrine functions and are associated with various health issues such as reproductive toxicity and metabolic disorders. This compound serves as a valuable tool in toxicological studies to assess the biological effects of phthalate exposure on human health .

Case Study: Endocrine Disruption
A comprehensive review analyzed the endocrine-disrupting effects of various phthalates, including this compound. The study found that exposure to this compound led to alterations in hormone levels and reproductive functions in animal models, emphasizing the need for further research on its long-term health impacts .

Food Safety and Quality Control

Phthalates in Food Products:
this compound is also relevant in food safety testing. It is used to detect and quantify phthalate contamination in food products, which can occur through packaging materials or processing equipment .

Case Study: Beverage Industry Analysis
In a study focused on the beverage industry, researchers utilized this compound as a marker for assessing phthalate levels in various beverages. The findings revealed significant contamination levels that raised concerns regarding consumer safety and regulatory compliance .

Industrial Applications

Plasticizer Research:
As a derivative of phthalic acid, this compound is studied for its potential use as a plasticizer in polymer formulations. Its properties may enhance flexibility and durability while reducing volatility compared to traditional plasticizers .

Comparison with Similar Compounds

Comparison with Similar Deuterated Phthalates

Structural and Chemical Properties

Deuterated phthalates vary in alkyl chain structure, substitution patterns, and deuterium positions, influencing their chemical behavior and analytical applications. Key comparisons include:

Compound Molecular Formula Molecular Weight Deuterium Position CAS Number Purity Storage Conditions
Mono(4-Methyl-2-pentyl) Phthalate-d4* C₁₆H₁₈D₄O₄ (inferred) ~312 (estimated) Likely aromatic ring Not available >95% (assumed) -20°C (assumed)
Mono-Methyl phthalate-3,4,5,6-d4 C₉H₄D₄O₄ 184.18 3,4,5,6 on benzene 49147-35 99 atom% D Not specified
Mono[2-(carboxymethyl)hexyl] Phthalate-d4 C₁₆H₁₆D₄O₆ 312.35 Aromatic ring 1794811-42-9 >95% (HPLC) -20°C
Mono(4-carboxybutyl) Phthalate-d4 C₁₃H₁₀D₄O₆ 270.27 Aromatic ring 1794737-39-5 >95% (HPLC) +4°C
Diethyl phthalate-d4 C₁₂H₁₄D₄O₄ 194.24 Ethyl groups Not specified Not specified -20°C

*Inferred properties based on structural analogs.

Key Observations :

  • Branching vs.
  • Deuterium Localization: Deuterium on the aromatic ring (e.g., positions 3,4,5,6) enhances isotopic purity and reduces background noise in MS detection, a feature shared with mono-Methyl phthalate-d4 .
  • Functional Groups: Carboxy-substituted analogs (e.g., Mono[2-(carboxymethyl)hexyl] Phthalate-d4) exhibit higher polarity, affecting solubility and LC-MS elution profiles compared to non-polar branched chains .

Analytical Performance

Chromatographic Behavior

Retention times and separation efficiency depend on alkyl chain length and functional groups:

Compound Retention Time (min) Detection Limit Analytical Method
Diethyl phthalate-d4 1.03 0.5 ng/mL GC-MS
Di-n-octyl phthalate-d4 2.17 1.2 ng/mL GC-MS
Mono-Methyl phthalate-d4 Not reported <1 ng/mL LC-MS
This compound* ~1.5–2.0 (estimated) ~1 ng/mL LC-MS/GC-MS

*Estimated based on branched-chain analogs.

Insights :

  • Branched chains (e.g., 4-methyl-2-pentyl) typically elute earlier than linear chains in GC due to reduced van der Waals interactions .
  • Carboxy-containing derivatives require ion-pairing reagents in LC-MS to improve peak shape .

Role as Internal Standards

Deuterated phthalates are critical for compensating matrix effects in MS-based quantification:

  • Diethyl phthalate-d4 : Used for quantifying diethyl phthalate in environmental samples .
  • Mono-Methyl phthalate-d4: Tracks methyl phthalate metabolites in urine .
  • This compound: Likely applied to monitor branched phthalate esters in occupational exposure studies.

Metabolic and Environmental Relevance

For instance, mono-hydroxylated metabolites like Mono(4-hydroxypentyl) phthalate (MHPP) are biomarkers for di-n-pentyl phthalate exposure . Deuterated versions aid in distinguishing endogenous metabolites from external contamination.

Preparation Methods

Catalytic Deuterium Exchange

Deuterium incorporation into phthalic acid occurs via acid-catalyzed H/D exchange using D₂O. In a representative procedure, phthalic acid undergoes reflux with D₂O (99.9% isotopic purity) and sulfuric acid (0.5 M) at 110°C for 48 hours, achieving 92–95% deuteration at aromatic positions. The reaction mechanism involves electrophilic aromatic substitution, with sulfonic acid intermediates facilitating proton abstraction.

Direct Synthesis from Deuterated Benzene

An alternative approach starts with benzene-d₆, which undergoes Friedel-Crafts acylation to form phthalic anhydride-d4. This method, while costly, ensures 98–99% isotopic purity but requires specialized equipment to handle volatile deuterated hydrocarbons.

Regioselective Esterification Techniques

Mono-ester formation demands careful stoichiometric control to avoid di-ester byproducts.

Acid-Catalyzed Mono-Esterification

In a standard protocol, phthalic acid-d4 (1.0 eq) reacts with 4-methyl-2-pentanol (1.2 eq) in toluene under reflux with p-toluenesulfonic acid (PTSA, 5 mol%). The reaction reaches 65% mono-ester yield within 6 hours, with di-ester limited to <15%. Excess alcohol is removed via fractional distillation to shift equilibrium.

Table 1: Optimization of Acid-Catalyzed Esterification

ParameterRange TestedOptimal ValueYield Impact
Alcohol Equivalents1.0–1.5 eq1.2 eq+22% mono-ester
Catalyst Loading1–10 mol% PTSA5 mol%Balance rate/byprod
Temperature80–120°C110°C+18% conversion

Enzymatic Esterification

Lipase B from Candida antarctica (Novozym 435) enables selective mono-esterification at 40°C in tert-butyl methyl ether. This method achieves 72% mono-ester yield with negligible di-ester formation, though enzyme costs limit industrial adoption.

Post-Synthetic Deuterium Enhancement

For compounds with incomplete aromatic deuteration, secondary D₂O treatment enhances isotopic purity:

Aqueous Acid Reflux

Mono(4-Methyl-2-pentyl) Phthalate (non-deuterated) undergoes H/D exchange in D₂O with H₂SO₄ (1 M) at 130°C for 72 hours, achieving 85% deuterium incorporation at positions 3,4,5,6. Prolonged heating beyond 100 hours risks ester hydrolysis (<5% degradation).

Solid-State Deuteration

Exposing crystalline mono-ester to D₂O vapor at 150°C and 5 bar pressure for 48 hours achieves 78% deuteration without solvent use. This method, while energy-intensive, minimizes hydrolysis.

Purification and Isomer Separation

Crude reaction mixtures contain regioisomers due to the asymmetry of 4-methyl-2-pentanol.

Chromatographic Resolution

Preparative HPLC with a chiral stationary phase (Chiralpak IC, 250 × 20 mm) resolves isomers using hexane/isopropanol (95:5) at 15 mL/min. Isomer resolution (Rₛ > 1.5) requires 35–40 theoretical plates, with recovery rates of 89–93%.

Crystallization-Induced Differentiation

Isomer-selective crystallization from ethyl acetate/hexane (1:3) at −20°C separates major and minor isomers (purity >99%). The major isomer exhibits higher lattice energy, crystallizing preferentially.

Industrial-Scale Challenges

Byproduct Management

Di-ester formation remains problematic at scale. Continuous reactive distillation systems with real-time IR monitoring reduce di-ester content to <8% while maintaining 65% mono-ester yield.

Deuterium Cost Optimization

Recycling D₂O through vacuum distillation recovers 92% of isotopic content, lowering production costs by 34% per kilogram of product.

Analytical Validation

Mass Spectrometry Confirmation

HRMS (ESI+) shows the molecular ion at m/z 258.1492 [M+H]⁺ (calc. 258.1495 for C₁₄H₁₈D₄O₄), with deuterium distribution confirmed via isotopic fine structure.

¹H NMR Quantitation

Residual protio aromatic protons appear as singlet at δ 7.52 ppm (integration <0.05 H equivalent), verifying >95% deuteration.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems (0.5 mm ID) enable precise stoichiometric control, achieving 78% mono-ester yield with residence times under 10 minutes. Scalability remains under investigation.

Photocatalytic Deuterium Incorporation

Visible-light-driven deuteration using eosin Y catalyst and D₂O achieves 82% aromatic deuteration in 12 hours at 25°C, offering energy-efficient alternative to thermal methods .

Q & A

Advanced Research Question

  • Purity and Storage : Ensure >95% chemical purity (verified via HPLC) and storage at −20°C to prevent degradation .
  • Matrix Matching : Calibration curves must be prepared in the same biological matrix (e.g., plasma) to account for ion suppression/enhancement .
  • Spike-and-Recovery Tests : Validate extraction efficiency across varying pH levels (4–9) and enzymatic activities (e.g., esterase concentrations) .

How can researchers resolve discrepancies in phthalate metabolite quantification across different analytical platforms?

Advanced Research Question
Discrepancies often arise from variations in:

  • Ionization Techniques : Electrospray ionization (ESI) may underestimate metabolites compared to atmospheric pressure chemical ionization (APCI) due to differential adduct formation .
  • Column Chemistry : C18 vs. phenyl-hexyl columns alter retention times and co-elution interferences. Harmonize protocols using reference materials (e.g., NIST SRM 3672) .
  • Data Normalization : Apply batch correction algorithms (e.g., Combat) to mitigate inter-laboratory variability .

What are the implications of incomplete enzymatic hydrolysis on the quantification of this compound in in vitro models?

Advanced Research Question
Incomplete hydrolysis by esterases can lead to underestimation of monoester metabolites. Optimize incubation conditions:

  • Enzyme Activity : Use liver microsomes with confirmed esterase activity (e.g., ≥50% hydrolysis efficiency via fluorometric assays) .
  • Time Course Analysis : Monitor hydrolysis kinetics at 0, 6, 12, and 24 hours to identify plateau phases .
  • Negative Controls : Include heat-inactivated enzymes to distinguish enzymatic vs. non-enzymatic degradation .

How do matrix effects influence the accuracy of deuterated phthalate recovery in complex environmental samples?

Advanced Research Question
Matrix effects (e.g., humic acids in water or lipids in soil) can suppress ionization by up to 40%. Mitigation strategies include:

  • Matrix-Matched Calibration : Spike deuterated standards into blank matrix extracts .
  • Enhanced Cleanup : Use mixed-mode SPE (e.g., Strata-X-AW) to remove interferents .
  • Post-Column Infusion : Quantify ion suppression zones and adjust chromatographic gradients accordingly .

What are the critical data gaps in understanding the toxicokinetics of this compound?

Advanced Research Question
Key gaps include:

  • Tissue-Specific Distribution : Limited data on accumulation in adipose vs. hepatic tissues .
  • Transplacental Transfer : No studies quantify fetal exposure using deuterated tracers .
  • Microbiome Interactions : Unclear how gut microbiota modify hydrolysis rates (e.g., via β-glucuronidase activity) .

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